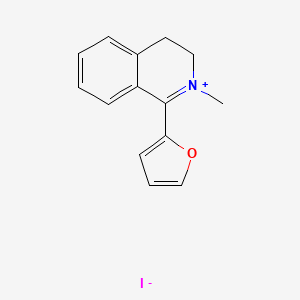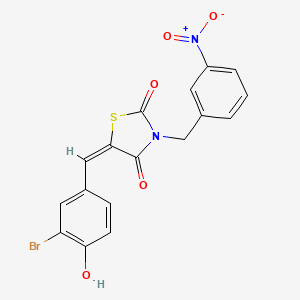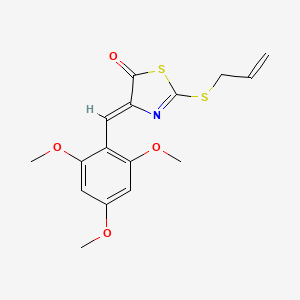
1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide, also known as FDQI, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt that has a unique structure that makes it useful for various applications.
Aplicaciones Científicas De Investigación
1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide has been widely used in scientific research due to its unique structure and properties. It has been used as a fluorescent probe to detect the presence of certain ions such as calcium and magnesium. It has also been used as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. This compound has also been used in the development of biosensors for the detection of various analytes.
Mecanismo De Acción
The mechanism of action of 1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide is not fully understood. However, it is believed to act by inducing oxidative stress in cells, leading to apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and act as a fluorescent probe for the detection of certain ions. This compound has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide is its unique structure, which makes it useful for various applications in scientific research. It has also been shown to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide in scientific research. One potential direction is the development of new biosensors for the detection of various analytes. Another potential direction is the use of this compound as a potential anti-cancer agent. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. Additionally, the development of new synthesis methods for this compound may also lead to new applications in scientific research.
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research. Its unique structure and properties make it useful for various applications, including the detection of certain ions and the development of biosensors. It also has potential as an anti-cancer agent. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide involves the reaction of 2-methyl-3,4-dihydroisoquinoline with furfuryl chloride. The reaction takes place in the presence of potassium carbonate and dimethylformamide as a solvent. The product obtained is then treated with iodomethane to obtain this compound.
Propiedades
IUPAC Name |
1-(furan-2-yl)-2-methyl-3,4-dihydroisoquinolin-2-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO.HI/c1-15-9-8-11-5-2-3-6-12(11)14(15)13-7-4-10-16-13;/h2-7,10H,8-9H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZBCEPNHGJBMX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C2=CC=CC=C2CC1)C3=CC=CO3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
471270-63-0 |
Source


|
| Record name | Isoquinolinium, 1-(2-furanyl)-3,4-dihydro-2-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471270-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009099.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B5009114.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5009115.png)
![11-(2-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5009118.png)
![N~1~-cyclohexyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5009124.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(dimethylamino)ethyl]-N~2~-methylglycinamide](/img/structure/B5009126.png)
![methyl 4-chloro-3-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5009131.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5009151.png)
![1-(2-methoxybenzyl)-4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5009157.png)

